
27-Carboxy-7-keto Cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Carboxy-7-keto cholesterol (CAS No. 148988-30-1) is an oxysterol metabolite derived from the enzymatic oxidation of 7-ketocholesterol (7KC) via sterol 27-hydroxylase (CYP27A1) . Structurally, it features a carboxylic acid group at the C27 position and a ketone group at the C7 position of the cholesterol backbone. Analytical standards for this compound are commercially available, including deuterated variants (e.g., this compound-d4) for use in mass spectrometry-based studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 27-Carboxy-7-keto Cholesterol typically involves the oxidation of cholesterol derivatives. One common method includes the use of strong oxidizing agents to introduce the keto group at the 7th position and the carboxyl group at the 27th position. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective oxidation of the desired positions on the cholesterol molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar methods as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 27-Carboxy-7-keto Cholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The carboxyl group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: More highly oxidized sterols.
Reduction Products: 27-Carboxy-7-hydroxy Cholesterol.
Substitution Products: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
27-Carboxy-7-keto Cholesterol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of sterols.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Studied for its potential effects on cholesterol metabolism and its implications in diseases such as atherosclerosis and cancer.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 27-Carboxy-7-keto Cholesterol involves its interaction with cellular receptors and enzymes. It can modulate the activity of liver X receptors, which are involved in cholesterol homeostasis. The compound can also influence the expression of genes related to lipid metabolism and inflammation. Its effects are mediated through pathways involving oxidative stress and cellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Table 1: Structural and Metabolic Comparison of Key Oxysterols
Metabolic Pathways
- This compound : Formed via CYP27A1-catalyzed oxidation of 7KC, followed by further modification to 3α-hydroxy-5-cholesten-7-one-26-oic acid (7KCh-27COOH) .
- 7KC: Accumulates in CTX due to defective CYP27A1 activity and is reduced by chenodeoxycholic acid therapy, which suppresses CYP7A1 .
- 27HC : Competes with estradiol for receptor binding, driving oncogenic pathways in hormone-dependent cancers .
Disease Associations
Biologische Aktivität
27-Carboxy-7-keto Cholesterol is a significant oxysterol derivative of cholesterol, characterized by its unique structural features: a keto group at the 7th carbon position and a carboxyl group at the 27th carbon position. This compound plays a crucial role in various biological processes, particularly in lipid metabolism and cellular signaling pathways. Understanding its biological activity is essential for elucidating its potential implications in health and disease.
Structural Characteristics
The molecular formula of this compound is C27H44O3, with a molecular weight of approximately 434.645 g/mol. The presence of both a keto and a carboxyl group allows it to interact with various biological molecules, influencing metabolic pathways.
Lipid Metabolism
This compound has been implicated in lipid metabolic reprogramming. It enhances cholesterol ester accumulation in cardiac cells, suggesting a potential role in atherogenic processes. This compound can influence sterol efflux mechanisms by activating liver X receptors (LXRs), which are critical regulators of cholesterol homeostasis.
Cellular Signaling
Research indicates that this compound may modulate cellular signaling pathways, particularly those related to inflammation and oxidative stress. It has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses .
Comparative Analysis with Related Compounds
The table below summarizes the structural features and unique aspects of this compound compared to related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Keto Cholesterol | Keto group at 7th position | Lacks carboxyl group at the 27th position |
25-Hydroxy Cholesterol | Hydroxyl group at 25th position | Different positional hydroxylation compared to 27-Carboxy-7-keto |
27-Hydroxy Cholesterol | Hydroxyl group at 27th position | Lacks keto functionality at the 7th position |
The metabolic pathways involving this compound primarily involve its conversion through enzymatic actions, particularly by cytochrome P450 enzymes like CYP27A1. This enzyme is crucial for cholesterol elimination from extrahepatic tissues and metabolizes bile acid intermediates in the liver .
Case Studies
- Retinal Metabolism : A study demonstrated that CYP27A1 plays a significant role in metabolizing 7-ketocholesterol (a precursor to this compound) in retinal tissues. The findings indicated that CYP27A1 metabolizes this oxysterol more rapidly than cholesterol, highlighting its importance in ocular health .
- Cholesterol-related Disorders : In patients with cerebrotendinous xanthomatosis (CTX), elevated levels of both 7-dehydrocholesterol and 7-ketocholesterol were observed, suggesting that dysregulation of these oxysterols could contribute to the pathology associated with cholesterol metabolism disorders .
Research Findings
Recent studies have focused on the implications of oxysterols like this compound in various diseases, including cardiovascular diseases and neurodegenerative disorders. The compound's ability to influence lipid accumulation and inflammatory responses positions it as a potential biomarker for assessing disease risk related to cholesterol metabolism .
Q & A
Basic Research Questions
Q. What are the established methods for quantifying 27-Carboxy-7-keto Cholesterol in biological samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques. GC-MS offers high specificity for oxysterol analysis, while HPLC coupled with UV/fluorescence detection is preferred for low-concentration samples. Validation requires internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Critical Parameters : Sample preparation must include lipid extraction (e.g., Folch method) and derivatization to enhance volatility for GC-MS. For reproducibility, document extraction efficiency and limit of detection (LOD) in each study .
Q. How does this compound interact with oxidative stress pathways?
- Experimental Approach : In vitro models (e.g., macrophage cell lines) are treated with the compound under controlled oxidative conditions. Measure downstream biomarkers like malondialdehyde (MDA) and glutathione (GSH) via ELISA or spectrophotometry. Include negative controls (e.g., cholesterol alone) to isolate specific effects .
- Data Interpretation : Use dose-response curves to establish causality. Cross-validate findings with genetic knockout models (e.g., Nrf2-deficient cells) to identify pathway dependencies .
Advanced Research Questions
Q. How can experimental designs mitigate confounding variables when studying this compound in chronic inflammation models?
- Methodology : Employ longitudinal study designs with matched controls for age, diet, and genetic background. Use stratified randomization to allocate subjects into treatment groups. For in vivo models, monitor plasma lipid profiles and hepatic/renal function to rule out systemic confounding effects .
- QA/QC Protocols : Predefine exclusion criteria (e.g., outliers beyond 2 SDs) and implement batch-wise sample analysis to minimize technical variability .
Q. What strategies resolve contradictions in reported pro-inflammatory vs. anti-inflammatory roles of this compound?
- Analytical Framework : Conduct systematic reviews with meta-analysis to assess heterogeneity across studies. Evaluate methodological differences (e.g., cell type specificity, concentration ranges). For example, low concentrations (<1 µM) may activate anti-inflammatory PPARγ pathways, while higher doses induce NLRP3 inflammasome activation .
- Replication Studies : Replicate key experiments using standardized protocols (e.g., ATCC cell lines, identical assay kits) and report raw data in supplementary materials for transparency .
Q. How can multi-omics approaches elucidate the metabolic fate of this compound in neurodegenerative models?
- Integration Techniques : Combine lipidomics (LC-MS/MS) with transcriptomics (RNA-seq) to map compound metabolism and associated gene networks. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify cross-talk between cholesterol metabolism and neuroinflammation .
- Validation : Confirm omics findings with targeted assays (e.g., qPCR for key enzymes like CYP27A1) and immunohistochemistry in brain tissue sections .
Q. Methodological Challenges and Solutions
Q. What are the critical considerations for detecting this compound in human plasma with high sensitivity?
- Optimization Steps : Pre-concentrate samples via solid-phase extraction (SPE) and use tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode. Calibrate against synthetic standards and validate recovery rates across physiological concentrations (0.1–10 nM) .
- Pitfalls : Avoid over-reliance on immunoassays due to potential cross-reactivity with structurally similar oxysterols .
Q. How should researchers design studies to investigate the compound’s role in atherosclerosis progression?
- Model Selection : Use ApoE⁻/⁻ or LDLR⁻/⁻ mice fed a high-fat diet, with histopathological analysis of aortic plaques. Measure this compound deposition via LC-MS in plaque lysates .
- Endpoint Metrics : Include functional outcomes (e.g., endothelial dysfunction via wire myography) and correlate with oxysterol levels using multivariate regression .
Q. Data Reporting and Reproducibility
Q. What minimal data elements are required to ensure reproducibility in studies of this compound?
- Essential Details : Report purity of the compound (e.g., ≥95% by NMR), storage conditions (e.g., -80°C under argon), and solvent used for reconstitution. For in vivo studies, specify diet composition and circadian timing of sample collection .
- Supplementary Materials : Provide raw chromatograms, statistical code, and step-by-step protocols for critical assays (e.g., derivatization steps for GC-MS) .
Eigenschaften
CAS-Nummer |
148988-30-1 |
---|---|
Molekularformel |
C27H42O4 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1 |
InChI-Schlüssel |
QOEPZHFZXUROGV-YYRFMTRJSA-N |
SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Isomerische SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Synonyme |
(3β)-3-Hydroxy-7-oxocholest-5-en-26-oic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.